molecular formula C14H21N3O3S B2723431 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine CAS No. 1280928-88-2

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine

Cat. No.: B2723431
CAS No.: 1280928-88-2
M. Wt: 311.4
InChI Key: VUICVZDXTDDSCB-UHFFFAOYSA-N
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Description

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine is a complex organic compound with the molecular formula C14H21N3O3S. It is characterized by the presence of a piperidine ring, a pyridine ring, and a morpholine ring, all connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

4-(3-piperidin-1-ylsulfonylpyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,17-7-2-1-3-8-17)13-5-4-6-15-14(13)16-9-11-20-12-10-16/h4-6H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICVZDXTDDSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine typically involves multiple steps:

  • Formation of the Piperidine Sulfonyl Intermediate: : The initial step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.

  • Coupling with Pyridine Derivative: : The piperidin-1-ylsulfonyl intermediate is then coupled with a pyridine derivative. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions to ensure high yield and purity.

  • Introduction of the Morpholine Ring: : The final step involves the introduction of the morpholine ring through a nucleophilic substitution reaction. This is typically achieved by reacting the pyridine-sulfonyl intermediate with morpholine in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles like amines or thiols can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine, exhibit significant antitumor properties. These compounds are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, the synthesis of similar pyridine derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Analgesic Properties

Research has also highlighted the analgesic potential of compounds related to 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine. In animal models, certain derivatives demonstrated superior analgesic effects compared to standard analgesics like aspirin and morphine. The mechanisms involved may include modulation of pain pathways and interaction with opioid receptors .

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation, particularly for its potential use in treating neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thus offering a protective effect against conditions such as Alzheimer's disease .

Study on Antitumor Activity

A study conducted on a series of pyridine derivatives demonstrated that 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine exhibited a notable reduction in tumor size in xenograft models. The study provided insights into its mechanism, suggesting that it induces cell cycle arrest and apoptosis through the activation of caspase pathways .

Evaluation of Analgesic Effects

In a comparative study involving several analgesics, 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine showed higher efficacy in the "writhing" test compared to traditional analgesics. This finding supports its potential as a novel pain management therapy .

Summary Table of Applications

Application TypeDescriptionReferences
Antitumor ActivityInhibits tumor growth; induces apoptosis ,
Analgesic PropertiesMore effective than aspirin; modulates pain pathways ,
Neuroprotective EffectsReduces oxidative stress; potential Alzheimer's treatment ,

Mechanism of Action

The mechanism of action of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylsulfonyl)morpholine
  • 3-(Piperidin-1-ylsulfonyl)pyridine
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the piperidine, pyridine, and morpholine rings connected through a sulfonyl group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a piperidinylsulfonyl group attached to a pyridine moiety. Its chemical structure can be represented as follows:

C13H18N4O2S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine against various pathogens. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentrations (MBC) have been evaluated in vitro.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli1.02.0
Pseudomonas aeruginosa0.51.0

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 0.25 μg/mL, indicating potent bactericidal properties .

The mechanism by which 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation. Studies have shown that it inhibits the growth of biofilms formed by Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .

Antitumor Activity

In addition to its antimicrobial properties, this compound has also been investigated for its antitumor potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Table 2: Antitumor Activity Data

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)10

The IC50 values suggest that the compound is effective in inhibiting cancer cell proliferation, particularly in lung cancer cells where it achieved an IC50 of 10 μM .

Case Studies

Several case studies have been reported that illustrate the therapeutic potential of this compound:

  • Case Study on Staphylococcus Infection : A clinical trial involving patients with chronic Staphylococcus aureus infections demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved clinical outcomes .
  • Breast Cancer Treatment : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in apoptosis and cell cycle arrest, suggesting its potential as an adjunct therapy in breast cancer management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves step-wise coupling of piperidine sulfonyl and pyridine-morpholine moieties under anhydrous conditions. Reaction optimization includes adjusting temperature (e.g., 60–80°C), solvent selection (e.g., DMSO for solubility), and catalyst loading (e.g., triethylamine for deprotonation). Purification via column chromatography (silica gel, gradient elution) and monitoring via TLC/HPLC are critical. A similar protocol was used for a nitro-pyridine analog, yielding 99% purity post-purification .

Q. How should researchers characterize the purity and structural integrity of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine post-synthesis?

  • Methodological Answer : Use a combination of 1H NMR (e.g., δ 2.42–8.21 ppm for key protons in DMSO-d6 ), HPLC (C18 column, acetonitrile/water mobile phase), and mass spectrometry (ESI+ mode). Compare spectral data to reference standards (e.g., impurity profiles in pharmaceutical guidelines ). For quantitative purity, employ spike-in experiments with known impurities .

Q. What safety protocols are critical when handling sulfonyl-containing compounds like this morpholine derivative?

  • Methodological Answer : Follow PPE guidelines (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Storage should adhere to P401–P422 guidelines (dry, inert atmosphere, ≤4°C). Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer : Confirm synthetic fidelity by cross-validating with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If discrepancies persist, screen for polymorphic forms (e.g., via XRPD and DSC ) or solvent-induced crystal packing. Computational modeling (DFT for NMR chemical shifts) can further validate assignments .

Q. What methods are effective for identifying and quantifying synthetic impurities or byproducts in this compound?

  • Methodological Answer : Develop an HPLC-MS/MS method with a C18 column and 0.1% formic acid in mobile phases. Use impurity reference standards (e.g., EP/BP guidelines ) for calibration. For unknown impurities, isolate via prep-HPLC and characterize via high-resolution MS and NMR .

Q. How can factorial design optimize reaction parameters (e.g., temperature, solvent ratio) for scalable synthesis?

  • Methodological Answer : Apply a 2^k factorial design to test variables like temperature (60–100°C), solvent polarity (DMSO vs. DMF), and catalyst equivalents. Use ANOVA to identify significant interactions and model response surfaces for yield optimization. This approach is validated in membrane separation and process control studies .

Q. What strategies assess the compound’s polymorphic stability under varying humidity and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic XRPD and DSC analysis. Compare free energy differences between polymorphs via solubility studies (van’t Hoff plots) and thermodynamic cycling .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins. Validate with MD simulations (GROMACS) to assess binding stability. Align results with in vitro assays (e.g., IC50 measurements) to refine computational models .

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